molecular formula C22H21N3OS B298760 (5E)-3-butyl-5-(1H-indol-3-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one

(5E)-3-butyl-5-(1H-indol-3-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one

Cat. No. B298760
M. Wt: 375.5 g/mol
InChI Key: IOYJVJOSNPUXJC-KAWQFOENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-butyl-5-(1H-indol-3-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one, commonly known as BITC, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. BITC belongs to the class of thiazolidinones and is known for its unique chemical structure and diverse biological activities.

Mechanism of Action

BITC exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens and to induce the expression of genes involved in the detoxification of carcinogens. BITC has also been found to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
BITC has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. BITC has also been shown to modulate the activity of various enzymes involved in the regulation of cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

BITC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through simple techniques. BITC is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, BITC has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. BITC can also exhibit low bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on BITC. One area of interest is the development of novel BITC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BITC in combination with other anti-cancer agents for enhanced therapeutic efficacy. Additionally, the development of BITC-based imaging agents for cancer diagnosis and monitoring is an emerging field of research. Finally, the investigation of the potential use of BITC in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.

Synthesis Methods

BITC can be synthesized through a variety of methods, including the reaction of 2-phenyl-1,3-thiazolidin-4-one with indole-3-carboxaldehyde and n-butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting BITC product can be purified through recrystallization or chromatography techniques.

Scientific Research Applications

BITC has been extensively studied for its potential use in the field of medicine. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. BITC has been found to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

(5E)-3-butyl-5-(1H-indol-3-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

(5E)-3-butyl-5-(1H-indol-3-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3OS/c1-2-3-13-25-21(26)20(27-22(25)24-17-9-5-4-6-10-17)14-16-15-23-19-12-8-7-11-18(16)19/h4-12,14-15,23H,2-3,13H2,1H3/b20-14+,24-22?

InChI Key

IOYJVJOSNPUXJC-KAWQFOENSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=NC4=CC=CC=C4

SMILES

CCCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4

Canonical SMILES

CCCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4

Origin of Product

United States

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